Cas no 2228182-41-8 ((Trifluoromethyl)(3-vinylphenyl)sulfane)

(Trifluoromethyl)(3-vinylphenyl)sulfane is a specialized organosulfur compound featuring both a trifluoromethyl group and a vinylphenyl moiety. Its unique structure makes it valuable in synthetic chemistry, particularly in the development of fluorinated aromatic compounds and functionalized polymers. The trifluoromethyl group enhances stability and lipophilicity, while the vinyl substituent offers reactivity for polymerization or further derivatization. This compound is useful in pharmaceutical and agrochemical research, where fluorine incorporation can improve bioactivity. Its well-defined reactivity profile allows for selective transformations, making it a versatile intermediate in organic synthesis. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or oxygen.
(Trifluoromethyl)(3-vinylphenyl)sulfane structure
2228182-41-8 structure
商品名:(Trifluoromethyl)(3-vinylphenyl)sulfane
CAS番号:2228182-41-8
MF:C9H7F3S
メガワット:204.212091684341
CID:6111000
PubChem ID:140734261

(Trifluoromethyl)(3-vinylphenyl)sulfane 化学的及び物理的性質

名前と識別子

    • XWRKUYSTNXIZJJ-UHFFFAOYSA-N
    • 1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
    • 2228182-41-8
    • EN300-1962427
    • (Trifluoromethyl)(3-vinylphenyl)sulfane
    • インチ: 1S/C9H7F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2
    • InChIKey: XWRKUYSTNXIZJJ-UHFFFAOYSA-N
    • ほほえんだ: S(C(F)(F)F)C1=CC=CC(C=C)=C1

計算された属性

  • せいみつぶんしりょう: 204.02205588g/mol
  • どういたいしつりょう: 204.02205588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 25.3Ų

(Trifluoromethyl)(3-vinylphenyl)sulfane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1962427-2.5g
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
2228182-41-8
2.5g
$2240.0 2023-06-03
Enamine
EN300-1962427-10.0g
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
2228182-41-8
10g
$4914.0 2023-06-03
Enamine
EN300-1962427-1.0g
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
2228182-41-8
1g
$1142.0 2023-06-03
Enamine
EN300-1962427-0.05g
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
2228182-41-8
0.05g
$959.0 2023-06-03
Enamine
EN300-1962427-0.25g
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
2228182-41-8
0.25g
$1051.0 2023-06-03
Enamine
EN300-1962427-0.5g
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
2228182-41-8
0.5g
$1097.0 2023-06-03
Enamine
EN300-1962427-0.1g
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
2228182-41-8
0.1g
$1005.0 2023-06-03
Enamine
EN300-1962427-5.0g
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
2228182-41-8
5g
$3313.0 2023-06-03

(Trifluoromethyl)(3-vinylphenyl)sulfane 関連文献

(Trifluoromethyl)(3-vinylphenyl)sulfaneに関する追加情報

Introduction to (Trifluoromethyl)(3-vinylphenyl)sulfane (CAS No. 2228182-41-8)

(Trifluoromethyl)(3-vinylphenyl)sulfane (CAS No. 2228182-41-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structure and properties, holds potential applications in various areas, including drug development, materials science, and chemical synthesis. In this comprehensive introduction, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements of (Trifluoromethyl)(3-vinylphenyl)sulfane.

Chemical Structure and Properties

(Trifluoromethyl)(3-vinylphenyl)sulfane is a sulfur-containing organic compound with the molecular formula C9H7F3S. The compound features a trifluoromethyl group (CF3) and a vinylphenyl group (C6H4-CH=CH2) connected through a sulfur atom. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly reactive and versatile in various chemical reactions. The vinyl group adds conjugation and reactivity, further enhancing the compound's potential for functionalization.

The physical properties of (Trifluoromethyl)(3-vinylphenyl)sulfane include a boiling point of approximately 150°C at 760 mmHg and a density of around 1.2 g/cm³ at room temperature. It is generally soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. These properties make it suitable for use in various chemical processes and reactions.

Synthesis Methods

The synthesis of (Trifluoromethyl)(3-vinylphenyl)sulfane can be achieved through several routes, each with its advantages and limitations. One common method involves the reaction of 3-vinylthiophenol with trifluoromethanesulfonyl chloride (CF3SOF) in the presence of a base such as triethylamine (Et3N). This reaction proceeds via nucleophilic substitution at the sulfur atom, forming the desired product with high yield and purity.

An alternative synthetic route involves the reaction of 3-vinylthiophenol with trifluoromethyl iodide (CF3I) in the presence of a copper catalyst. This method offers improved atom economy and environmental sustainability compared to traditional methods involving toxic reagents like trifluoromethanesulfonyl chloride.

Applications in Drug Development

(Trifluoromethyl)(3-vinylphenyl)sulfane has shown promising potential in drug development due to its unique structural features. The trifluoromethyl group is known to enhance metabolic stability and improve pharmacokinetic properties of drug candidates. Additionally, the vinyl group can be readily functionalized to introduce various substituents, allowing for fine-tuning of biological activity and selectivity.

Recent studies have explored the use of (Trifluoromethyl)(3-vinylphenyl)sulfane as a building block for the synthesis of novel antiviral agents. For example, researchers at the University of California have reported that derivatives of this compound exhibit potent inhibitory activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral replication processes, making these compounds attractive candidates for further development.

Mechanistic Studies and Biological Activity

To understand the biological activity of (Trifluoromethyl)(3-vinylphenyl)sulfane, extensive mechanistic studies have been conducted using both in vitro and in vivo models. These studies have revealed that the compound interacts with specific cellular targets, such as enzymes involved in metabolic pathways or receptors on cell surfaces.

In one notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of (Trifluoromethyl)(3-vinylphenyl)sulfane can selectively inhibit the activity of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. This finding suggests that these compounds could be used to modulate drug metabolism and improve therapeutic outcomes by reducing drug-drug interactions.

Molecular Modeling and Computational Studies

Molecular modeling and computational studies have provided valuable insights into the structure-activity relationships (SAR) of (Trifluoromethyl)(3-vinylphenyl)sulfane. These studies involve advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations to predict the behavior of the compound in different environments.

A recent computational study conducted by a team at Harvard University used density functional theory (DFT) to investigate the electronic structure and reactivity of (Trifluoromethyl)(3-vinylphenyl)sulfane. The results indicated that the trifluoromethyl group significantly influences the electronic distribution around the sulfur atom, enhancing its nucleophilic character. This finding has important implications for understanding the reactivity patterns observed in experimental studies.

Safety Considerations and Environmental Impact

Safety considerations are paramount when handling any chemical compound. While (Trifluoromethyl)(3-vinylphenyl)sulfane is not classified as a hazardous material under current regulations, it is essential to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate ventilation should be ensured to minimize exposure risks.

In terms of environmental impact, efforts are being made to develop more sustainable synthesis methods for producing compounds like (Trifluoromethyl)(3-vinylphenyl)sulfane strong>. Green chemistry principles emphasize minimizing waste generation, reducing energy consumption, and using renewable resources whenever possible. Researchers are exploring alternative catalysts and solvents that are environmentally friendly while maintaining high yields and selectivities.

Conclusion

(Trifluoromethyl)(3-vinylphenyl)sulfane strong> (CAS No. 2228182-41-8) is a promising compound with diverse applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for various uses, from drug development to materials science. Ongoing research continues to uncover new possibilities for this versatile molecule, highlighting its significance in modern scientific endeavors.

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